methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety.
Thiazole Derivatives: Compounds like thiamine and ritonavir contain the thiazole ring.
Uniqueness
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of the indole and thiazole moieties, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435987-99-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, research findings, and potential therapeutic applications.
Structural Overview
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 357.4 g/mol |
CAS Number | 1435987-99-7 |
The structure includes a thiazole ring and an indole moiety, which are known to contribute to various biological activities.
Research indicates that compounds with thiazole and indole structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, particularly in breast and colon cancer cells. The mechanism involves triggering apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro tests demonstrated effective inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies
- Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound showed an IC50 value of approximately 10 µM, indicating potent anticancer activity.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating significant antimicrobial potential.
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(1-methylindole-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-6-5-11-7-8-21(3)13(11)9-12/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
RIXLIUXLLJEGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC |
Origin of Product |
United States |
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